REACTION_SMILES
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[CH3:1][CH:2]1[O:3][CH:4]([OH:9])[CH:5]=[CH:6][C:7]1=[O:8].[CH:10]([O-:11])([O-:14])[O:15][CH2:12][CH3:13].[Cl-:22].[Cl-:24].[Zn+2:23].[cH:16]1[cH:17][cH:18][cH:19][cH:20][cH:21]1>>[CH3:1][CH:2]1[O:3][CH:4]([O:9][CH2:12][CH3:13])[CH:5]=[CH:6][C:7]1=[O:8]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1OC(O)C=CC1=O
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Name
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CCOC([O-])[O-]
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Zn+2]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccccc1
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Name
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Type
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product
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Smiles
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CCOC1C=CC(=O)C(C)O1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |